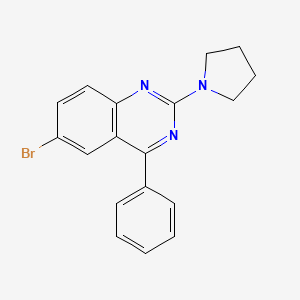
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline involves the reaction of 4-phenyl-2-(pyrrolidin-1-yl)quinazoline with bromine in the presence of a suitable solvent.
Starting Materials
4-phenyl-2-(pyrrolidin-1-yl)quinazoline, Bromine, Suitable solvent
Reaction
Add 4-phenyl-2-(pyrrolidin-1-yl)quinazoline to a reaction flask, Add a suitable solvent to the reaction flask and stir the mixture, Add bromine dropwise to the reaction mixture while stirring, Continue stirring the reaction mixture for a suitable amount of time, Filter the reaction mixture to obtain the product, Wash the product with a suitable solvent and dry it
Mecanismo De Acción
The mechanism of action of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is complex and depends on the biological target it interacts with. In general, this compound acts as a competitive inhibitor of various kinases and receptors, thereby modulating their activity. The binding of this compound to the target protein is mediated by various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The exact mechanism of action of this compound is still under investigation, and further studies are needed to fully understand its mode of action.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline are diverse and depend on the biological target it interacts with. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis by targeting various kinases such as EGFR and VEGFR. In inflammation, this compound has been shown to reduce the production of various pro-inflammatory cytokines such as TNF-α and IL-6. In neurodegenerative disorders, this compound has been shown to enhance neuronal survival and reduce oxidative stress. Further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline in lab experiments are numerous. This compound is readily available, easy to synthesize, and has a high purity. It has been extensively studied and has shown promising results in various biological assays. However, there are also some limitations to using this compound in lab experiments. The compound is relatively unstable and can degrade over time, especially in the presence of light and moisture. It also has a low solubility in water, which can limit its use in certain biological assays.
Direcciones Futuras
There are numerous future directions for the study of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline. One potential direction is the synthesis of analogs of this compound with improved potency and selectivity towards specific biological targets. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use as a drug candidate. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce potential side effects. Overall, the study of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has the potential to lead to the development of new drugs and therapies for various diseases.
Aplicaciones Científicas De Investigación
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, this compound has been used as a tool compound to study the mechanism of action of various biological targets such as kinases and receptors. In material science, this compound has been used as a building block for the synthesis of various functional materials such as fluorescent dyes and sensors.
Propiedades
IUPAC Name |
6-bromo-4-phenyl-2-pyrrolidin-1-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHMKODMQJKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-nitropyrazolo[1,5-a]pyrazine](/img/structure/B2781081.png)
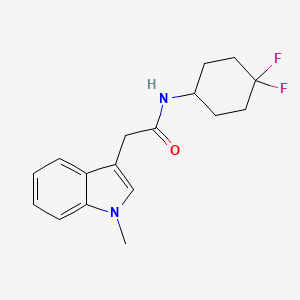
![4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2781083.png)

![1-Methyl-5-[[4-[5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carbonyl]piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2781087.png)
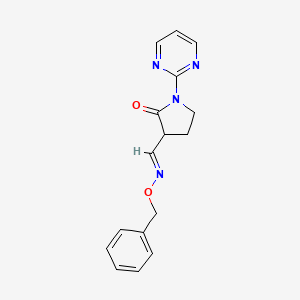
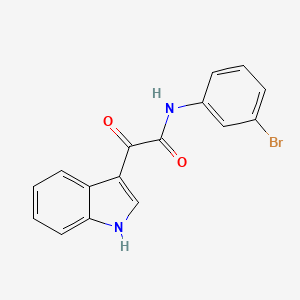
![3-[(6-Chloro-2-fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-tri hydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2781091.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2781093.png)
![3-acetyl-4-[(4-methylphenyl)sulfonyl]-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione](/img/structure/B2781095.png)
![3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2781096.png)
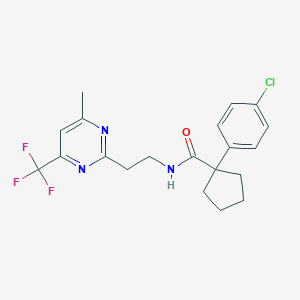
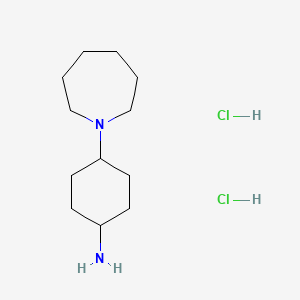
![2-{1-[6-chloro-2-(methylsulfanyl)pyridin-3-yl]-N-methylformamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2781103.png)